molecular formula C7H2Cl3NS B1301390 2,4,5-Trichlorobenzo[d]thiazole CAS No. 898747-87-0

2,4,5-Trichlorobenzo[d]thiazole

Cat. No. B1301390
CAS RN: 898747-87-0
M. Wt: 238.5 g/mol
InChI Key: NRSPQUJKJPNTOY-UHFFFAOYSA-N
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Description

2,4,5-Trichlorobenzo[d]thiazole is a chemical compound with the molecular formula C7H2Cl3NS . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of thiazolothiazoles, which includes 2,4,5-Trichlorobenzo[d]thiazole, has been a subject of research. A classical method involves the Jacobsen cyclization of thioamide . Another method involves the reaction of thioacetamide with 5-bromo-3-p-tolyl-2-thioxo-1,3-thiazolidin-4-one in the presence of K2CO3 .


Molecular Structure Analysis

The molecular structure of 2,4,5-Trichlorobenzo[d]thiazole is characterized by its planar and rigid backbone as well as an extended π-conjugated structure . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis of Thiazole Derivatives

Thiazoles are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization , liquid crystals , sensors , sunscreens , catalysts , dyes , pigments , and chromophores .

Biological Activities

Thiazoles have pharmaceutical and biological activities that include antimicrobial (sulfazole), antiretroviral (ritonavir), antifungal (abafungin), anticancer (tiazofurin), antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Antibacterial Activity

2-(3-pyridyl)-4,5-disubstituted thiazole derivatives were used to study the antibacterial activity against various pathogens .

  • Synthesis and characterization: Develop a reliable and efficient method for synthesizing 2,4,5-Trichlorobenzo[d]thiazole and characterize its physical and chemical properties.
  • Reactivity studies: Investigate its reactivity towards various nucleophiles and electrophiles to understand its potential for further functionalization.
  • Biological activity exploration: Evaluate its potential biological activity and explore its mechanism of action, if any.
  • Computational studies: Utilize computational modeling to predict its properties, reactivity, and potential applications.

Safety and Hazards

The safety data sheet for 2,4,5-Trichlorobenzo[d]thiazole indicates that it has acute toxicity when ingested, can cause skin irritation, eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,4,5-trichloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3NS/c8-3-1-2-4-6(5(3)9)11-7(10)12-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSPQUJKJPNTOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1SC(=N2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365956
Record name 2,4,5-Trichloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trichloro-1,3-benzothiazole

CAS RN

898747-87-0
Record name 2,4,5-Trichloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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